molecular formula C15H12N2O3 B5514365 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol

4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B5514365
M. Wt: 268.27 g/mol
InChI Key: WUNNLMRNOJZGQB-UHFFFAOYSA-N
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Description

4-(4-Phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol is a bioactive compound featuring a benzene-1,3-diol core linked to a pyrazole ring substituted with a phenoxy group. Modifications to the pyrazole ring or benzene-diol moiety significantly alter its physicochemical and biological properties, as observed in analogues like 4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol () and 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol (P4A, ). These derivatives highlight the compound's versatility in drug design .

Properties

IUPAC Name

4-(4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-10-6-7-12(13(19)8-10)15-14(9-16-17-15)20-11-4-2-1-3-5-11/h1-9,18-19H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNNLMRNOJZGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of benzene-1,3-diol with 4-phenoxy-1H-pyrazole-3-carbaldehyde in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .

Chemical Reactions Analysis

4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol lies in its potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. For instance, a study focused on the inhibition of Mycobacterium tuberculosis cytochrome P450 CYP121 demonstrated that this compound could serve as a lead structure for developing new anti-tuberculosis drugs .

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. In particular, it has shown promise in inhibiting pyruvate dehydrogenase kinase isozyme 4 (PDK4), which plays a crucial role in glucose and fatty acid metabolism . This inhibition could have implications for treating metabolic disorders such as diabetes.

Fragment-Based Drug Discovery

The unique structural characteristics of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol make it suitable for fragment-based drug discovery (FBDD). FBDD involves screening small fragments of compounds to identify potential drug candidates. The compound's interaction with CYP121 was studied using fragment screening techniques, leading to insights into its binding mechanisms and potential as a therapeutic agent against tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol is essential for optimizing its biological activity. Variations in substituents on the pyrazole or phenoxy groups can significantly affect the compound's potency and selectivity against different biological targets. Comparative studies with related compounds have provided valuable data on how modifications influence activity .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Antimicrobial ActivityInhibits Mycobacterium tuberculosis CYP121; potential for drug development
Enzyme InhibitionInhibits PDK4; implications for metabolic disorder treatment
Fragment-Based Drug DiscoveryEffective in fragment screening; insights into binding mechanisms
Structure-Activity RelationshipVariations in substituents affect potency; valuable SAR data

Mechanism of Action

The mechanism of action of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The phenylpyrazole structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Pyrazole-Based Analogues

Pyrazole derivatives are widely studied for their pharmacological activities. Key examples include:

Compound Name Substituents/Modifications Biological Activity Key Findings References
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Carbaldehyde group at pyrazole C4 Antioxidant, anti-inflammatory Derivatives 4c and 4e showed near-standard efficacy in scavenging free radicals .
P4A (DrugBank ID: DB08356) 4-Methoxyphenyl, 5-methyl on pyrazole Experimental (undisclosed target) Registered in DrugBank; structural data available for receptor docking .
4-Ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-benzene-1,3-diol Ethyl and methyl groups on benzene and pyrazole Undisclosed (structural analogue) Highlights the impact of alkylation on solubility and steric interactions .

Key Trends :

  • Electron-withdrawing groups (e.g., carbaldehyde) enhance antioxidant activity .
  • Alkyl substitutions (e.g., ethyl, methyl) improve membrane permeability but may reduce target specificity .

Thiadiazole-Based Analogues

Thiadiazole derivatives exhibit distinct fluorescence and antifungal properties:

Compound Name Substituents/Modifications Biological Activity Key Findings References
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) Methyl on thiadiazole Antifungal, anticancer MIC100 values: 8–96 µg/mL against Candida spp.; low human cell toxicity .
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) Heptyl chain on thiadiazole pH-dependent fluorescence Aggregation-induced fluorescence shifts in aqueous media .

Key Trends :

  • Methyl groups optimize antifungal activity with minimal toxicity .
  • Long alkyl chains (e.g., heptyl) induce molecular aggregation, altering fluorescence properties .

Other Heterocyclic Analogues

Compounds with indazole, benzothiazole, or mixed heterocycles demonstrate varied applications:

Compound Name Substituents/Modifications Biological Activity Key Findings References
CBED (4-(2-(4-chlorophenyl)-1-((4-chlorophenyl)amino)ethyl)benzene-1,3-diol) Chlorophenyl groups Dual XO/NLRP3 inhibition Potential for gout treatment via uric acid reduction and anti-inflammatory effects .
4-[2-Benzyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol Trifluoromethyl and benzyl on indazole Estrogen receptor modulation High affinity for estrogen receptor dimers (PDB: 4IVW) .
4-(4-Benzothiazol-2-yl-1H-pyrazol-3-yl)-2-methyl-benzene-1,3-diol Benzothiazole and methyl groups Antimicrobial (undisclosed) Structural data suggest potential leucine aminopeptidase inhibition .

Key Trends :

  • Halogenation (e.g., chloro, trifluoromethyl) enhances target affinity and metabolic stability .
  • Hybrid heterocycles (e.g., benzothiazole-pyrazole) expand bioactivity profiles .

Physicochemical and Pharmacokinetic Comparisons

Table 3: Property Comparison of Selected Analogues

Compound Class Solubility Fluorescence LogP (Predicted) Key Applications
Pyrazole derivatives Moderate (Polar) Low 2.1–3.5 Antioxidant, anti-inflammatory
Thiadiazole derivatives Low (Aggregates) High (pH-sensitive) 1.8–2.7 Antifungal, biosensing
Indazole derivatives Low (Lipophilic) None 3.5–4.5 Hormone receptor modulation

Insights :

  • Pyrazole derivatives balance solubility and activity for systemic applications .
  • Thiadiazoles' fluorescence enables diagnostic applications but limits bioavailability .
  • Lipophilic indazole derivatives target intracellular receptors .

Biological Activity

Chemical Structure

The compound features a phenoxy group and hydroxyl groups that can influence its biological activity. The presence of these functional groups may enhance the molecule's interactions with biological targets, potentially affecting its reactivity and biological efficacy.

Antimicrobial Activity

Research indicates that related pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that phenylpyrazoles can act against both Gram-positive and Gram-negative bacteria. Although specific data on 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol is sparse, insights can be drawn from similar compounds:

CompoundActivityMIC (μM)
4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diolAntistaphylococcal15.625–62.5
4-(2-Bromo-3-phenyl-2-propenylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-oneAntimicrobial1.9–125

These compounds demonstrate bactericidal action by inhibiting protein synthesis and disrupting biofilm formation, which is critical in treating resistant bacterial strains such as MRSA .

Anticancer Potential

Phenylpyrazole derivatives have also been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of specific kinases involved in cell proliferation. For instance, some studies indicate that pyrazole derivatives can inhibit the growth of various cancer cell lines by modulating signaling pathways associated with cell survival .

Study on CYP121 Interaction

A significant study involving 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol examined its interaction with CYP121 from Mycobacterium tuberculosis. This research highlighted the compound's potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and biosynthesis of various biomolecules. The findings suggest that this compound could be further developed for therapeutic applications against tuberculosis .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for predicting the biological activity of novel compounds. The presence of hydroxyl groups in 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol likely enhances its solubility and interaction with biological targets compared to other derivatives lacking these groups.

Q & A

Q. What crystallographic parameters ensure accurate refinement of pyrazole-diol structures?

  • Answer : Use Mo Kα radiation (λ = 0.71073 Å) with SHELXL-97 for refinement. For the title compound, R-factor convergence <0.05 requires anisotropic displacement parameters for non-H atoms and riding models for H-atoms .

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